Cas no 1206987-00-9 (2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide)

2-(4-Ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic compound featuring a phenylacetamide core substituted with an ethoxy group at the para position and linked to a 3-methyl-1,2-thiazol-5-yl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The ethoxyphenyl group may enhance lipophilicity, while the thiazole ring contributes to heterocyclic diversity, often associated with pharmacological activity. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and agrochemical research. The compound’s purity and stability under standard conditions further support its use in synthetic applications.
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide structure
1206987-00-9 structure
Product Name:2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
CAS No:1206987-00-9
MF:C14H16N2O2S
MW:276.354042053223
CID:5809649
PubChem ID:45505534
Update Time:2025-06-19

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
    • 2-(4-ethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide
    • F5871-1905
    • 1206987-00-9
    • AKOS024526081
    • Inchi: 1S/C14H16N2O2S/c1-3-18-12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-19-14/h4-8H,3,9H2,1-2H3,(H,15,17)
    • InChI Key: RGTMUGXYLCIJOH-UHFFFAOYSA-N
    • SMILES: S1C(=CC(C)=N1)NC(CC1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 276.09324893g/mol
  • Monoisotopic Mass: 276.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 79.5Ų

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide Pricemore >>

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Additional information on 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Introduction to 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS No. 1206987-00-9)

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, with the CAS number 1206987-00-9, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound consists of a phenyl ring substituted with an ethoxy group at the 4-position, linked to an acetamide moiety, which is further connected to a thiazole ring substituted with a methyl group at the 3-position and a hydroxyl group at the 5-position. This intricate structure suggests a rich chemical profile that may contribute to various biological activities.

The study of such heterocyclic compounds is of paramount importance in drug discovery, as thiazole derivatives are known for their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the 4-ethoxyphenyl group in 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide may enhance its interaction with biological targets by providing additional hydrophobic and electronic properties. Furthermore, the 3-methyl-1,2-thiazol-5-yl moiety introduces a polar region that can facilitate hydrogen bonding interactions, which are crucial for binding affinity in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental assays. The structural features of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide make it a promising candidate for virtual screening against various protein targets. For instance, studies have shown that thiazole derivatives can modulate enzyme activity by binding to active sites or allosteric pockets. The combination of the phenyl ring and thiazole scaffold in this compound suggests potential interactions with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases.

In vitro studies have begun to explore the pharmacological profile of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide. Initial results indicate that it exhibits moderate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings are particularly intriguing given the increasing prevalence of multidrug-resistant bacterial infections and chronic inflammatory diseases.

The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the condensation of ethoxybenzaldehyde with thioamides under acidic conditions to form an intermediate imine, followed by reduction to yield the desired amine. Subsequent acetylation introduces the acetamide moiety, while final functionalization at the thiazole ring completes the structure. Advanced synthetic techniques such as flow chemistry have been employed to improve scalability and reproducibility.

The development of novel drug candidates relies heavily on understanding their physicochemical properties, which influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET). For 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, computational modeling has been used to predict parameters such as solubility, permeability, and metabolic stability. These predictions guide medicinal chemists in optimizing the compound's pharmacokinetic profile before moving into preclinical studies. For example, modifications aimed at improving solubility while maintaining biological activity can enhance oral bioavailability and therapeutic efficacy.

The potential applications of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide extend beyond antimicrobial and anti-inflammatory uses. Research is ongoing into its potential as an antiviral agent, particularly against RNA viruses that have emerged as significant global health threats. The structural motifs present in this compound may allow it to interfere with viral replication by inhibiting key enzymes or disrupting protein-protein interactions essential for viral assembly. Additionally, its ability to cross cell membranes may make it suitable for topical applications or targeted delivery systems.

In conclusion, 2-(4-hydroxyphenylethynoic acid),with CAS no1206987-00-9, represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Further investigation into its pharmacological effects and synthetic pathways will be crucial for harnessing its therapeutic potential. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining chemistry and biology,the futureof drug discovery will undoubtedly benefit from compounds like this one.

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